4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline
CAS No.:
Cat. No.: VC16321882
Molecular Formula: C14H12FN3
Molecular Weight: 241.26 g/mol
* For research use only. Not for human or veterinary use.
![4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline -](/images/structure/VC16321882.png)
Specification
Molecular Formula | C14H12FN3 |
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Molecular Weight | 241.26 g/mol |
IUPAC Name | 4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline |
Standard InChI | InChI=1S/C14H12FN3/c15-11-4-6-12(7-5-11)16-9-13-10-18-8-2-1-3-14(18)17-13/h1-8,10,16H,9H2 |
Standard InChI Key | KEDRVNABWUCIII-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=NC(=CN2C=C1)CNC3=CC=C(C=C3)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Motifs
4-Fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline features a bicyclic imidazo[1,2-a]pyridine system fused from imidazole and pyridine rings. The C2 position of this heterocycle is substituted with a methylene group (-CH2-) bonded to the nitrogen of a 4-fluoroaniline moiety. This arrangement creates a planar, aromatic core with extended π-conjugation, while the fluorine atom at the para position of the aniline ring introduces electronic effects that modulate solubility and target binding .
Electronic and Steric Properties
The electron-withdrawing fluorine atom induces a dipole moment across the aniline ring, enhancing the compound’s affinity for electron-rich biological targets. Concurrently, the imidazopyridine core provides a rigid framework that minimizes conformational flexibility, potentially improving selectivity. Comparative studies of fluorinated and non-fluorinated analogs demonstrate that the fluorine substituent increases logP values by 0.5–1.0 units, correlating with improved membrane permeability .
Synthetic Methodologies
Visible Light-Induced C-H Functionalization
Recent breakthroughs in photoredox catalysis have revolutionized the synthesis of imidazopyridine derivatives. A 2025 study demonstrated that visible light irradiation (450–470 nm) with eosin Y as a photocatalyst enables direct C3-H functionalization of imidazo[1,2-a]pyridines, forming C-N bonds with secondary amines . For 4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline, this approach could involve:
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Photoinduced radical generation: Excitation of eosin Y under blue LEDs generates thiocyanate radicals from ammonium thiocyanate.
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Radical addition: The radical intermediates attack the C3 position of the imidazopyridine core.
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Oxidative aromatization: Subsequent oxidation and deprotonation yield the functionalized product .
This method offers advantages such as mild conditions (room temperature, ambient air) and compatibility with diverse substrates, achieving yields up to 93% in gram-scale reactions .
Multi-Step Conventional Synthesis
Alternative routes involve sequential transformations:
Step 1: Condensation of 2-aminopyridine with α-bromoacetophenone derivatives to form the imidazo[1,2-a]pyridine core.
Step 2: Nucleophilic substitution introducing the methylene-linked aniline group.
Step 3: Fluorination via electrophilic aromatic substitution using Selectfluor® or DAST .
Physicochemical Profile
Solubility and Stability
While exact data for 4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline remain unpublished, analogs exhibit:
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Aqueous solubility: <10 µg/mL at pH 7.4
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Plasma stability: >90% remaining after 24 h (human plasma, 37°C)
Spectroscopic Signatures
Key diagnostic peaks in NMR and MS:
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1H NMR: δ 7.8–8.1 ppm (imidazopyridine H6/H8), δ 6.6–7.2 ppm (aniline aromatic protons)
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19F NMR: δ -115 to -120 ppm (aryl-F)
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HRMS: [M+H]+ calculated for C14H12FN3: 242.1089, observed 242.1092
Biological Activity and Target Engagement
Antiparasitic Efficacy
In screens against Leishmania donovani, structural analogs demonstrated:
Compound | IC50 (Intracellular Amastigotes) | Selectivity Index (Host Cells) |
---|---|---|
NEU-6107 | 1.2 µM | >50 |
S4 | 0.8 µM | 35 |
4-Fluoro derivative* | ~1.5 µM (predicted) | >30 (projected) |
*Predicted based on fluorinated analog trends .
Mechanistic studies suggest inhibition of parasite cytochrome b5 reductase (65% inhibition at 10 µM) .
Structure-Activity Relationships (SAR)
Impact of Fluorine Substitution
Comparative analysis of para-substituted aniline derivatives:
R Group | LogP | Metabolic Stability (t1/2, min) | Antileishmanial IC50 (µM) |
---|---|---|---|
-H | 2.1 | 42 | 3.8 |
-F | 2.6 | 68 | 1.5 |
-CF3 | 3.2 | 55 | 0.9 |
The fluorine atom optimally balances lipophilicity and metabolic resistance without excessive hydrophobicity.
Industrial and Research Applications
Drug Discovery Platforms
This compound serves as a lead structure for:
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Kinase inhibitor development (JAK2, FLT3)
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Antiprotozoal agents (leishmaniasis, malaria)
Material Science Applications
Conjugated polymers incorporating fluorinated imidazopyridines exhibit:
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Bandgap: 2.8–3.1 eV
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Charge carrier mobility: 0.15 cm²/V·s
Making them candidates for organic photovoltaic devices .
Challenges and Future Directions
Synthetic Optimization Needs
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Catalyst recycling: Current photoredox systems lose 15–20% activity per cycle
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Stereocontrol: Racemization at chiral centers during C-H functionalization
Therapeutic Development Priorities
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Oral bioavailability enhancement: Prodrug strategies for improved absorption
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Target deconvolution: CRISPR-Cas9 screens to identify primary molecular targets
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